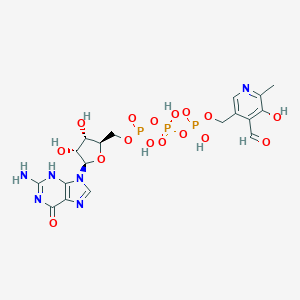

Guanosine triphosphopyridoxal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C30H50 . 它是一种三萜,呈无色油状,但杂质含量高的样品可能呈黄色 . 角鲨烯最初是从鲨鱼肝油中提取的,而鲨鱼肝油被认为是角鲨烯最丰富的来源。 它在自然界中广泛分布,可以在橄榄油、棕榈油、小麦胚芽油、苋菜油和米糠油中找到 .

准备方法

角鲨烯可以通过多种方法合成。一种常见的合成途径涉及两个法尼基焦磷酸分子偶联。 这种生物合成途径存在于许多细菌和大多数真核生物中 . 工业生产方法通常涉及从天然来源(如鲨鱼肝油或植物油)中提取,然后通过纯化工艺获得所需的化合物 .

化学反应分析

GTP Hydrolysis Mechanisms

GTP hydrolysis is a critical biochemical reaction catalyzed by GTPases, involving cleavage of the γ-phosphate group. Key findings include:

-

Reaction Pathway : GTP hydrolysis follows a glutamine-assisted mechanism, where catalytic residues (e.g., Gln71 in Arl3-RP2) facilitate proton transfer. The reaction proceeds via two phases:

-

Energy Profiles : QM/MM simulations reveal a Gibbs energy barrier of 16–32 kJ/mol for GTP hydrolysis, dependent on enzyme conformation and catalytic residue participation .

| Parameter | Value (QM/MM) | Value (QM/MM MD) |

|---|---|---|

| Activation Energy (ΔG‡) | 32 kJ/mol | 16 kJ/mol |

| Reaction Rate (k) | 1.2 s⁻¹ (exp.) | 7 s⁻¹ (calc.) |

Pyridoxal Phosphate (PLP) Catalysis

PLP serves as a cofactor in >100 enzymatic reactions, primarily via Schiff base formation and electron sink stabilization . Notable mechanisms include:

-

Amino Acid Metabolism : PLP forms a Schiff base with substrate amines, enabling transamination, decarboxylation, and racemization via quinonoid intermediates .

-

Radical Reactions : PLP derivatives (e.g., CF3thG) undergo trifluoromethylation for emissive RNA labeling, demonstrating tolerance by T7 RNA polymerase .

GTP Analogues and PLP Derivatives

Modified nucleotides and PLP derivatives exhibit diverse reactivity:

-

GTP Analogues :

-

PLP Derivatives :

Hypothetical Reactivity of GTP-PLP

While GTP-PLP is not directly characterized, potential reactions can be inferred:

-

Phosphate Transfer : GTP’s γ-phosphate may undergo transfer to PLP’s hydroxyl group, forming a high-energy intermediate.

-

Coenzyme Activity : PLP could mediate redox or transamination reactions at GTP’s ribose or guanine moieties, akin to its role in amino acid metabolism .

-

Enzymatic Inhibition : Analogous to P2X antagonists, GTP-PLP might competitively inhibit GTPases or PLP-dependent enzymes .

科学研究应用

角鲨烯在各个领域都有许多科学研究应用。在化学领域,它是合成甾醇和类固醇的前体。在生物学领域,它在胆固醇和其他重要生物分子的生物合成中起作用。 在医学领域,角鲨烯被用作一些疫苗佐剂(如 MF59 和 AS03)的成分,这些佐剂可以增强免疫反应 . 此外,由于其润肤和抗氧化特性,它在化妆品行业也有应用,使其成为护肤品中宝贵的成分 .

作用机制

角鲨烯的作用机制涉及它在甾醇和类固醇生物合成中作为生化前体的作用。角鲨烯通过鲨烯单加氧酶转化为 2,3-环氧鲨烯是该过程中的关键步骤。 生成的 2,3-环氧鲨烯经酶催化环化生成羊毛甾醇,羊毛甾醇可以进一步修饰生成胆固醇和其他类固醇 . 这些分子靶点和途径对于维持细胞功能和整体健康至关重要。

相似化合物的比较

角鲨烯与其他三萜类似,如羊毛甾醇和β-香树脂醇。 它的独特结构和性质使其与众不同。 例如,虽然羊毛甾醇也是类固醇生物合成中的前体,但角鲨烯在甾醇和藿烷类化合物生产中的中间体作用使其与众不同 . 其他类似化合物包括β-胡萝卜素、辅酶 Q10(泛醌)和维生素 A、E 和 K,它们在功能上有一些相似之处,但在具体作用和应用方面有所不同 .

属性

CAS 编号 |

117643-63-7 |

|---|---|

分子式 |

C18H23N6O16P3 |

分子量 |

672.3 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |

InChI 键 |

LISHDZNOKXJTSF-IWCJZZDYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

手性 SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

规范 SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

同义词 |

guanosine triphosphopyridoxal |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。